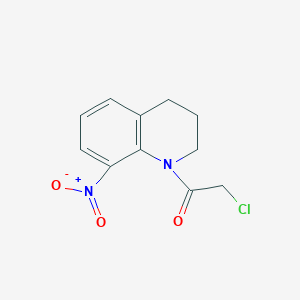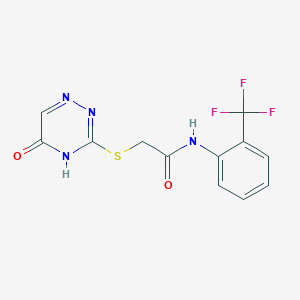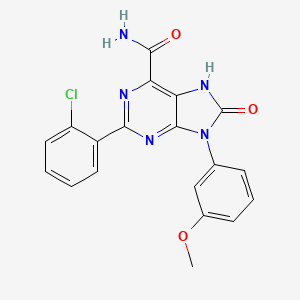
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-(2-(3-chlorophenyl)-2-methoxypropyl)urea, also known as CAY10585, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective antagonist of the CB1 receptor, which is a key component of the endocannabinoid system. In
Applications De Recherche Scientifique
Stability and Decomposition
Research on related urea derivatives, such as chlormerodrin (a chloromercurio urea compound), has investigated their stability and decomposition pathways in aqueous solutions. Factors influencing decomposition and the nature of decomposition products were examined, highlighting the importance of understanding the stability of urea derivatives for their application in various fields (Cree, 1971).
Herbicide Degradation
Studies on substituted urea herbicides, like linuron and isoproturon, have explored their sorption and degradation in soils. This research provides insights into the environmental fate of these chemicals, their persistence, and the factors affecting their degradation, which is crucial for developing environmentally friendly herbicide formulations (Cox & Walker, 1999).
Antimicrobial and Antifungal Activity
Research has also focused on the synthesis and antimicrobial evaluation of novel imidazole ureas containing dioxaphospholanes. Such studies indicate the potential of urea derivatives in developing new antimicrobial agents with specific applications in medicine and agriculture (Rani et al., 2014).
Environmental and Biofilm Studies
The architecture and spatial organization of bacterial biofilms degrading the phenylurea herbicide linuron have been investigated. This research underscores the potential of microbial consortia in bioremediation strategies to degrade environmental pollutants, including phenylurea compounds (Breugelmans et al., 2008).
Chemical Synthesis and Reactions
Urea derivatives have been explored for their roles in chemical synthesis, such as the facile carbamoylation of nucleophiles under neutral conditions. This highlights the synthetic versatility of urea compounds in organic chemistry, providing pathways for creating a wide range of chemically and biologically active molecules (Hutchby et al., 2009).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[2-(3-chlorophenyl)-2-methoxypropyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-17(23-2,12-6-5-7-13(18)10-12)11-20-16(22)21-15-9-4-3-8-14(15)19/h3-10H,11H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQHSMYCHPPTIFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC1=CC=CC=C1Cl)(C2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2883454.png)



![6-Tert-butyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2883461.png)
![2,8-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2883462.png)
![1,3-Dimethyl-6-[5-(2-methylpyrido[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione](/img/structure/B2883464.png)
